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Introduction
Zedoresertib (Debio 0123) is an orally bioavailable, potent, and highly selective, ATP-

competitive inhibitor of WEE1 kinase, a critical regulator of the cell cycle.[1][2][3] Initially

discovered by Almac Discovery and subsequently licensed by Debiopharm, Zedoresertib is

under clinical investigation for the treatment of various solid tumors, both as a monotherapy

and in combination with DNA-damaging agents.[4][5] This technical guide provides a

comprehensive overview of the discovery, mechanism of action, and preclinical and clinical

development of Zedoresertib.

Discovery and Chemical Properties
Zedoresertib was identified as a potent inhibitor of WEE1 kinase.[6] Its chemical and physical

properties are summarized below.
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Property Value Source

IUPAC Name

6-(2,6-dichlorophenyl)-8-

methyl-2-[3-methyl-4-(1-

methylpiperidin-4-

yl)anilino]-7H-pyrimido[4,5-

d]pyrimidin-5-one

[1]

Molecular Formula C26H28Cl2N6O [1]

Molecular Weight 511.4 g/mol [1]

CAS Number 2243882-74-6 [1]

Synonyms Debio 0123, WEE1-IN-5 [1]

Mechanism of Action: Targeting the WEE1 Kinase
Zedoresertib exerts its anti-cancer effects by inhibiting the WEE1 kinase, a key gatekeeper of

the G2/M and S phase cell cycle checkpoints.[4][7] In healthy cells, these checkpoints allow for

DNA repair before proceeding with cell division.[4] Many cancer cells, particularly those with a

deficient p53-dependent G1 checkpoint, heavily rely on the WEE1-mediated G2/M checkpoint

to repair DNA damage and survive.[1][5]

By inhibiting WEE1, Zedoresertib prevents the inhibitory phosphorylation of Cyclin-Dependent

Kinase 1 (CDK1, also known as CDC2) at the Tyr15 residue.[1][2] This leads to premature

activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis.[1][8]

This premature mitotic entry, in the presence of unrepaired DNA, results in a cellular

catastrophe known as mitotic catastrophe, ultimately leading to apoptosis (programmed cell

death).[2][4]
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Caption: WEE1 Signaling Pathway and Zedoresertib's Mechanism of Action.
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Preclinical Development
In Vitro Potency and Selectivity
Zedoresertib is a highly potent inhibitor of WEE1 kinase with a low nanomolar IC50 value.[6]

[9] Importantly, it demonstrates high selectivity for WEE1 over other kinases, including the

closely related PLK1 and PLK2, which is a differentiating feature compared to some other

WEE1 inhibitors.[3][9]

Parameter Value Source

WEE1 IC50 0.8 nM [6][9]

WEE1 Ki 0.1 nM [9]

pCDC2 EC50 188 nM [6]

Selectivity

Highly selective against a

panel of 465 kinases; does not

inhibit PLK1 or PLK2.

[2][9]

Cellular Activity
In various cancer cell lines, Zedoresertib has demonstrated potent anti-proliferative activity,

with IC50 values in the submicromolar to low micromolar range.[9] Mechanistically, treatment

with Zedoresertib leads to a decrease in the phosphorylation of CDK1 at Tyr15, an increase in

markers of DNA damage (γH2AX), and an increase in markers of mitotic entry (phosphorylated

histone H3), consistent with its proposed mechanism of action.[2][9]

Cell Line Type IC50 Range Source

Human Cancer Cell Lines 0.109 to 7.08 µM [9]

In Vivo Efficacy
Preclinical studies in animal models have shown that Zedoresertib, administered orally,

exhibits dose-dependent anti-tumor activity.[2][3] In a xenograft model using A427 lung

carcinoma cells, daily oral administration of Zedoresertib at 30 mg/kg resulted in tumor

regression.[2] Furthermore, Zedoresertib has shown the ability to cross the blood-brain barrier,
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making it a potential therapeutic agent for brain tumors like glioblastoma.[3][10] In preclinical

models of glioblastoma, Zedoresertib demonstrated significant anti-tumor activity both as a

monotherapy and in combination with standard-of-care therapies like temozolomide and

radiotherapy.[10][11]

Animal Model Dosing Outcome Source

A427 Xenograft

(athymic nude mice)

30 mg/kg, oral, once

daily for 28 days
Tumor regression [2]

U87-MG Glioblastoma

Xenograft

(subcutaneous)

30 or 60 mg/kg, oral,

once daily for 28 days

Up to 57.5% tumor

growth inhibition
[10]

U87-MG Glioblastoma

Xenograft (orthotopic)

30 or 60 mg/kg, oral,

once daily for 28 days

Up to 73.7% tumor

growth inhibition
[10]

U87-MG Glioblastoma

Xenograft

(intracranial)

In combination with

temozolomide

Sustained complete

regressions in 75% of

animals

[10]

Pharmacokinetics
Pharmacokinetic studies in rats have shown that Zedoresertib is orally bioavailable.

Species Dose
CL
(mL/min/kg)

AUCinf
(h·ng/mL)

Bioavailabil
ity

Source

SD Rats 5 mg/kg (PO) 14 1324 35% [6]

SD Rats 1 mg/kg (IV) 14 - - [6]

Clinical Development
Zedoresertib is currently being evaluated in several Phase 1 and Phase 2 clinical trials, both

as a monotherapy and in combination with other anti-cancer agents.[4]

Monotherapy
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A Phase 1 dose-escalation study (NCT05109975) evaluated the safety and tolerability of

Zedoresertib as a monotherapy in patients with advanced solid tumors.[12]

Trial Identifier Phase Status Key Findings Source

NCT05109975 1 Ongoing

MTD determined

at 260 mg.

Manageable

safety profile.

Most frequent

TRAEs:

increased blood

creatinine, QTcF

prolongation,

nausea,

vomiting,

dysgeusia, and

fatigue. Target

engagement

observed from

200 mg.

[12]

Combination Therapy
Zedoresertib is also being investigated in combination with chemotherapy, such as

carboplatin, in patients with advanced solid tumors (NCT03968653).[13][14]
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Trial Identifier Phase Combination Key Findings Source

NCT03968653 1 Carboplatin

MTD declared at

520 mg.

Manageable

safety profile.

Confirmed partial

responses

observed,

particularly in

platinum-

resistant ovarian

cancer.

[13][14]

NCT05815160 1

Carboplatin +

Etoposide

(SCLC)

Recommended

dose selected at

200 mg.

Promising

antitumor activity

in recurrent

SCLC.

[15]

NCT05765812 1/2

Temozolomide

+/- Radiotherapy

(Glioblastoma)

Ongoing [11]

Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the conducting research

institutions. However, based on the cited literature, the following are the general methodologies

employed in the preclinical evaluation of Zedoresertib.

WEE1 Kinase Inhibition Assay (Cell-Free)
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Caption: General workflow for a WEE1 kinase inhibition assay.

Principle: To measure the direct inhibitory effect of Zedoresertib on the enzymatic activity of

WEE1 kinase in a cell-free system.

General Protocol:

Reaction Setup: A reaction mixture is prepared containing recombinant human WEE1

kinase, a specific peptide substrate for WEE1 (often a fragment of CDK1), and ATP (often

radiolabeled, e.g., [γ-³³P]ATP) in a suitable kinase buffer.

Inhibitor Addition: Zedoresertib is added to the reaction mixture at a range of

concentrations. A control reaction without the inhibitor is also included.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

duration to allow for the kinase reaction to proceed.

Reaction Termination: The reaction is stopped, typically by adding a stop solution (e.g.,

EDTA).

Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is

used, this can be done by capturing the phosphorylated substrate on a filter and measuring

the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive
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methods using specific antibodies to detect the phosphorylated substrate (e.g., ELISA) can

be employed.

Data Analysis: The percentage of kinase inhibition at each Zedoresertib concentration is

calculated relative to the control. The IC50 value, the concentration of the inhibitor that

causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-

response curve.[2]

Cell Proliferation Assay
Principle: To determine the effect of Zedoresertib on the growth and viability of cancer cell

lines.

General Protocol:

Cell Seeding: Cancer cells are seeded into multi-well plates (e.g., 96-well plates) at a

predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with a range of concentrations of Zedoresertib.

A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard

cell culture conditions (37°C, 5% CO2).

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay.

Common methods include:

MTT/XTT assay: Measures the metabolic activity of viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is

proportional to the number of viable cells.

Data Analysis: The absorbance or luminescence readings are used to calculate the

percentage of cell growth inhibition for each concentration of Zedoresertib compared to the

vehicle control. The IC50 value is then determined.[2]

Western Blot Analysis for Phospho-CDK1
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Principle: To detect the levels of phosphorylated CDK1 (p-CDK1) in cells treated with

Zedoresertib, providing a measure of target engagement.

General Protocol:

Cell Treatment: Cancer cell lines (e.g., HT29, A427) are treated with various concentrations

of Zedoresertib for a specified time.[2]

Cell Lysis: The cells are harvested and lysed in a buffer containing protease and

phosphatase inhibitors to preserve the phosphorylation status of proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for phosphorylated CDK1

(Tyr15).

A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein

loading.

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP) that recognizes the primary antibody.

Detection: The protein bands are visualized using a chemiluminescent substrate and an

imaging system. The intensity of the p-CDK1 band is normalized to the loading control.[2]

Conclusion
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Zedoresertib (Debio 0123) is a promising, highly selective WEE1 kinase inhibitor with a well-

defined mechanism of action. Its ability to induce mitotic catastrophe in cancer cells, particularly

those with p53 mutations, provides a strong rationale for its clinical development. Preclinical

data have demonstrated its potent anti-tumor activity, both as a single agent and in combination

with DNA-damaging therapies. Ongoing clinical trials are further defining its safety and efficacy

profile in various solid tumors. The development of Zedoresertib represents a significant

advancement in the field of targeted cancer therapy, offering a potential new treatment option

for patients with difficult-to-treat malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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